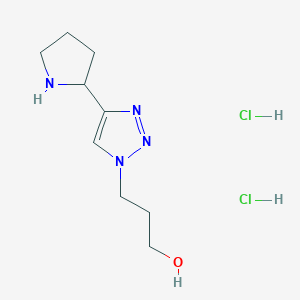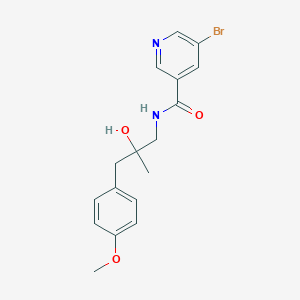
3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The asymmetric syntheses of pyrrolidine derivatives, including compounds similar to 3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride, involve the use of benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol. These components are crucial in generating chiral pyrrolidines through reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents (Katritzky et al., 1999).
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been extensively studied, revealing insights into their crystallographic characteristics. X-ray crystallography confirms the structure of these compounds, providing a foundation for understanding their chemical behavior and reactivity (Katritzky et al., 1999).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, including alkylation and ring closure, to generate a diverse library of compounds. These reactions are pivotal for modifying the chemical structure and enhancing the biological activity of the resulting molecules (Roman, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of pyrrolidine derivatives depend on their molecular structure. These properties are critical for determining the compound's applicability in various scientific and industrial processes.
Chemical Properties Analysis
Pyrrolidine derivatives exhibit a range of chemical properties, such as reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions. These chemical behaviors are essential for synthesizing new compounds and understanding their mechanism of action (Roman, 2013).
properties
IUPAC Name |
3-(4-pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c14-6-2-5-13-7-9(11-12-13)8-3-1-4-10-8;;/h7-8,10,14H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSWGWWLCUPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN(N=N2)CCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)




![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)